Compound Description: This compound and its solvates are the subject of a patent focusing on the inhibition of kinase signal transduction, particularly tyrosine kinase. The patent highlights the compound's potential use in treating and preventing pathophysiological conditions, notably cancer. [, , , ]
Compound Description: This compound's crystal structure has been elucidated, providing valuable insights into its structural properties. []
Compound Description: This compound serves as a precursor for developing a radiolabeled tracer, [123I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone, intended for imaging brain 5-HT2A receptors using Single Photon Emission Computerized Tomography (SPECT). This highlights the importance of this specific structural framework in targeting 5-HT2A receptors. []
Compound Description: This compound is a radiolabeled version of (4-Fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone, designed for in vivo evaluation as a potential SPECT tracer for the serotonin 5-HT2A receptor. Its synthesis and preliminary evaluation in mice demonstrate promising brain uptake, warranting further investigation in larger animals. []
Compound Description: This radiotracer is designed for imaging the vesicular acetylcholine transporter (VAChT), a promising target for investigating neurological disorders. Preclinical studies in nonhuman primates demonstrated its suitability for human imaging. [, , ]
Compound Description: This compound is a potent and selective inhibitor of the MET kinase, a target for cancer treatment. It demonstrated promising preclinical activity, including sustained target engagement in a human xenograft tumor model. [, ]
Compound Description: This compound is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a promising target for treating cognitive impairment in conditions like Alzheimer's disease and schizophrenia. It displays favorable drug-like properties and in vivo efficacy in multiple behavioral cognition models. []
Compound Description: This compound is an inhibitor of tryptase, a serine protease released by mast cells during allergic and inflammatory responses. The patent focuses on its potential therapeutic use for treating conditions associated with tryptase activity. [, ]
Compound Description: This compound's crystal structure has been determined, revealing a chair conformation of the piperidine ring and an intermolecular C—H⋯O interaction. []
Compound Description: These derivatives include four specific compounds with different aryl substitutions: methoxyphenyl (1), fluorophenyl (2), methylphenyl (3), and 3,4-dimethylphenyl (4). They are characterized by their unique crystal structures, displaying various intermolecular interactions and supramolecular architectures. []
Compound Description: This compound is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator (PAM). It exhibits preclinical antipsychotic-like and procognitive activities in rodent models, suggesting potential therapeutic utility for schizophrenia and cognitive disorders. []
Compound Description: This compound's crystal structure has been reported, highlighting the importance of thiophene derivatives in various applications, including pharmaceuticals and material science. []
Compound Description: This compound represents a new class of cannabinoid CB1 receptor inverse agonists with potential as anorectic antiobesity drug candidates. []
Compound Description: The crystal structure of this compound has been determined, revealing key structural features such as intramolecular hydrogen bonding and the spatial arrangement of its aromatic rings. []
Compound Description: This compound is a promising lead structure identified as a serotonin 5-HT1A receptor-biased agonist. It displays a favorable drug-like profile, high selectivity, and robust antidepressant-like activity in preclinical models. []
Compound Description: This compound is a highly potent, selective, and brain-penetrable anaplastic lymphoma kinase (ALK) inhibitor. It demonstrates significant reduction of phosphorylated ALK levels in the hippocampus and prefrontal cortex in mice, making it a useful chemical probe for studying ALK-mediated brain functions. []
Compound Description: These analogues represent a series of compounds investigated for their affinity for monoamine transporters (DAT, SERT, and NET) in the brain. These transporters are targets for drugs used to treat various psychiatric and neurological disorders. []
Compound Description: This compound is a potent and selective antagonist for the CB1 cannabinoid receptor. It has been extensively studied for its pharmacological effects and is a valuable tool for investigating cannabinoid signaling pathways. [, , , , , , , , ]
Compound Description: This compound was a former antiasthma drug candidate. Its synthesis was optimized using a palladium-catalyzed carbon-sulfur bond formation reaction. []
Compound Description: This research focuses on synthesizing and characterizing novel polymers containing pyridazinone or pyridazine units. These polymers exhibit high glass transition temperatures and good thermal stability, making them potentially suitable for high-performance materials. []
Compound Description: This compound is a potent MetAP2 inhibitor with in vivo tumor suppressor activity against prostate cancer. Studies on its microsomal metabolism revealed that it undergoes S-oxidation to form a sulfoxide metabolite. []
Compound Description: This compound is an orally available, highly selective modulator of CX3CR1, a chemokine receptor involved in inflammatory processes. It shows promise for treating inflammatory bowel disease by inhibiting the migration of CX3CR1+ immune cells to the gut. []
Triazolothiadiazine Derivatives
Compound Description: A series of triazolothiadiazine derivatives has been synthesized and evaluated for their anticancer activity. These compounds are characterized by a triazole ring fused to a thiadiazine ring system. []
Compound Description: This compound acts as a selective negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 5 (mGluR5) and demonstrates anxiolytic-like activity in rodent models. []
Compound Description: This compound is a positive allosteric modulator (PAM) of mGluR5. It binds to the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) site and has been chemically optimized to create an orally active analog. []
Compound Description: This compound is an orally active, selective mGluR5 PAM derived from the chemical optimization of VU0092273. It demonstrates antipsychotic-like activity in a rodent model by reversing amphetamine-induced hyperlocomotion. []
R(+)-Methanandamide and Win55,212-2
Compound Description: These are synthetic agonists of cannabinoid receptors, demonstrating the ability to induce growth inhibition and apoptosis in mantle cell lymphoma (MCL) cells. []
Compound Description: This compound is a monoacylglycerol lipase (MAGL) inhibitor. While high doses can lead to tolerance and dependence, repeated low-dose administration retains its antinociceptive and gastroprotective effects. []
Compound Description: This compound is a potent and selective histamine H3 receptor antagonist/inverse agonist with potential therapeutic utility in cognitive and attentional disorders, as well as schizophrenia. []
(R,S)-AM1241 and AM1714
Compound Description: These compounds are selective agonists for the cannabinoid CB2 receptor. They demonstrate efficacy in suppressing neuropathic pain in rodent models, suggesting potential therapeutic applications for managing chronic pain conditions. []
(m)VD-Hemopressin(α) ((m)VD-Hpα)
Compound Description: This peptide is an endogenous agonist of the CB1 cannabinoid receptor, producing antinociceptive effects in mice. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.